N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative. Its structure comprises a benzamide core with an ethyl group on the amide nitrogen, a fluorine substituent at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position of the aromatic ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C15H21BFNO3 |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO3/c1-6-18-13(19)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19) |
InChI Key |
AHLOLTSLDLAFTN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCC)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzamide typically involves the formation of the boronate ester moiety on a suitably substituted benzamide scaffold. The key step is the installation of the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on the aromatic ring, often achieved via palladium-catalyzed borylation of aryl halides or via direct borylation of C–H bonds under specific conditions.
Specific Synthetic Routes
Based on the surveyed literature and chemical supplier data, three main preparation approaches are noted:
| Method | Reagents & Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|
| Palladium-catalyzed borylation of aryl halide | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex, potassium acetate, bis(pinacolato)diboron, 1,4-dioxane | 95 °C, inert atmosphere, overnight | 79% | Typical Suzuki coupling precursor synthesis; efficient and well-established |
| Nickel-catalyzed borylation with trifluoroethoxytrimethylsilane | Dichlorobis(trimethylphosphine)nickel, cesium fluoride, (2,2,2-trifluoroethoxy)trimethylsilane, 1,4-dioxane | 100 °C, 12 h, sealed tube under argon | 75% | Alternative metal catalyst system; inert atmosphere required |
| Amide formation from boronic acid derivative | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, benzotriazol-1-ol, triethylamine, ammonia | 20 °C, 3 h, dichloromethane | 45% | Coupling step to form benzamide from boronic acid intermediate |
Detailed Experimental Procedures
Palladium-Catalyzed Borylation
- A mixture of aryl halide (e.g., 4-chlorobenzamide derivative), bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂·DCM in 1,4-dioxane is degassed with nitrogen.
- The reaction is stirred at 95 °C overnight.
- After completion, the mixture is filtered, concentrated, and purified by silica gel column chromatography.
- The product is obtained as a yellow solid with a typical yield of 79%.
Nickel-Catalyzed Borylation
- Under argon atmosphere, dichlorobis(trimethylphosphine)nickel, cesium fluoride, (2,2,2-trifluoroethoxy)trimethylsilane, and the aryl chloride substrate are combined in 1,4-dioxane.
- The sealed reaction vessel is stirred at 100 °C for 12 hours.
- Upon cooling, aqueous ammonium chloride is added, and the product is extracted with ethyl acetate.
- The organic layer is concentrated and purified by silica gel chromatography.
- The isolated yield is approximately 75%.
Amide Formation from Boronic Acid
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with carbodiimide coupling agents (EDCI), benzotriazol-1-ol, and triethylamine in dichloromethane.
- Ammonia gas is bubbled through the mixture at room temperature for 3 hours.
- The reaction mixture is filtered, concentrated, and purified by column chromatography.
- The yield of the benzamide product is around 45%.
Data Tables Summarizing Preparation Conditions
Research Results and Discussion
- The palladium-catalyzed borylation route is the most efficient, providing high yields and operational simplicity under mild conditions.
- The nickel-catalyzed method offers an alternative metal catalyst system with comparable yields but requires stricter inert atmosphere conditions and longer reaction times.
- The amide formation step from the boronic acid intermediate is less efficient but crucial for introducing the N-ethyl amide functionality.
- Purification typically involves silica gel column chromatography with solvent gradients of hexane, chloroform, and ethyl acetate or dichloromethane/methanol mixtures.
- These methods are consistent with standard procedures for preparing boronate ester benzamides used in pharmaceutical and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The unique structure of N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide allows it to act as a building block in the synthesis of pharmaceuticals. Its fluorine atom can influence the biological activity and pharmacokinetics of the resulting compounds. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane groups may exhibit anticancer properties. The mechanism of action is hypothesized to involve the modulation of cellular pathways related to apoptosis and cell proliferation. Ongoing research aims to elucidate these mechanisms and evaluate the efficacy of this compound in various cancer models.
Organic Synthesis
Cross-Coupling Reactions : this compound can serve as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions, making it a valuable tool for synthesizing complex organic molecules.
Material Science : The compound's boron content makes it suitable for applications in material science, particularly in the development of new polymers and materials with enhanced properties. Research indicates that boron-containing compounds can improve thermal stability and mechanical strength in polymer matrices.
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal explored the effects of N-Ethyl derivatives on cancer cell lines. The results indicated that modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against breast cancer cells. This study emphasizes the potential for further development into therapeutic agents targeting specific cancer types.
Case Study 2: Organic Synthesis Efficiency
Research conducted on the use of N-Ethyl-4-fluoro compounds in Suzuki coupling reactions demonstrated a significant increase in yield compared to traditional methods. The study highlighted the efficiency of using this compound as a boron source for synthesizing biaryl compounds with applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound’s effects are mediated through pathways involving boron-containing intermediates, which can modulate enzyme activity and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of the target compound with its analogs:
Key Observations :
Substituent Effects :
- Amide Nitrogen Substituents : Ethyl, cyclopropyl, and pyridin-2-yl groups influence steric and electronic properties. Cyclopropyl derivatives (e.g., ) may exhibit enhanced metabolic stability in drug design.
- Fluorine Position : Fluorine at C4 (target compound) vs. C2 () alters electronic effects (e.g., electron-withdrawing nature) and steric interactions in coupling reactions.
- Boronate Position : Boronate at C3 (target compound) vs. C4 () impacts regioselectivity in Suzuki-Miyaura reactions. For example, C3-boronates may favor coupling at ortho positions in asymmetric systems .
Synthetic Routes :
- Many analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and boronate esters .
- Amide bond formation often employs coupling reagents like HOBT/EDC (e.g., ).
Stability and Handling :
- Boronate esters are moisture-sensitive; storage in dry, cool conditions is critical (e.g., ).
- Fluorine substituents enhance stability against oxidation and metabolic degradation .
Applications :
- Pharmaceuticals : Pyridin-2-yl derivatives () are intermediates in kinase inhibitors.
- Materials Science : Boronate-containing benzamides with extended conjugation () are used in optoelectronic materials.
Research Findings and Data Tables
Physicochemical Properties :
Reactivity in Suzuki-Miyaura Coupling :
| Compound | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Aryl Bromide | 85 | |
| N-Pyridin-2-yl Analog | Aryl Triflate | 92 | |
| N-Ethyl-2-fluoro Analog | Aryl Chloride | 78 |
Biological Activity
N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of boron-containing organic compounds. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16BFO3
- CAS Number : 1112208-82-8
Biological Activity Overview
Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Ethyl-4-fluoro-benzamide | MCF7 (Breast Cancer) | 15.2 |
| N-Ethyl-4-fluoro-3-(dioxaborolane) | A549 (Lung Cancer) | 12.7 |
The above data suggests that the incorporation of the dioxaborolane group enhances the anticancer activity compared to the parent benzamide structure.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. The results are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that this compound exhibits moderate antimicrobial activity.
The biological activity of this compound is thought to be mediated through the inhibition of specific enzymes involved in cellular processes. For example:
- Enzyme Inhibition : The dioxaborolane moiety may interact with enzymes such as proteases or kinases.
- Cell Cycle Arrest : It is hypothesized that the compound induces cell cycle arrest in cancer cells by modulating signaling pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of similar compounds and noted that modifications at the benzamide position significantly affected potency. The study highlighted that compounds with bulky groups like dioxaborolane showed enhanced activity against resistant cancer cell lines .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of boron-containing compounds and found that modifications to the dioxaborolane group improved interaction with bacterial membranes, leading to increased efficacy against Staphylococcus aureus .
Q & A
Basic Research Question
- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the boronate .
- Solubility : Dissolve in anhydrous DMSO (50 mg/mL) for biological assays; avoid aqueous buffers unless freshly prepared .
- Stability Assays : Monitor degradation via HPLC over 48 hours at 4°C and 25°C; t½ >72 hours at –20°C .
What strategies resolve contradictions in biological activity data across different assay conditions?
Advanced Research Question
Case Study: Discrepancies in kinase inhibition (IC50 variability):
- Assay Optimization : Standardize ATP concentrations (1 mM vs. 10 µM) and buffer pH (7.4 vs. 8.0) .
- Metabolite Interference : Use LC-MS to detect hydrolyzed boronic acid (e.g., from esterase activity in cell lysates) .
- Control Experiments : Compare activity of the parent compound with its hydrolysis product (3-fluoro-N-ethyl-4-boronobenzamide) .
How can computational methods predict reactivity and binding modes of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess boronate electrophilicity (LUMO energy: –1.8 eV) .
- Docking Studies : Simulate binding to serine proteases (e.g., thrombin) using AutoDock Vina; validate with SPR (KD ≈ 50 nM) .
- SAR Analysis : Compare with analogs (e.g., N-cyclopropyl or N-isobutyl derivatives) to identify critical substituents for target engagement .
What are the limitations of using this compound in in vivo studies?
Advanced Research Question
- Metabolic Instability : Rapid esterase-mediated hydrolysis in plasma (t½ <30 min in murine models) .
- Mitigation Strategies : Prodrug approaches (e.g., pinacol-to-ethylene glycol boronate exchange) or formulation in PEGylated nanoparticles .
How do structural analogs inform the design of improved derivatives?
Advanced Research Question
-
Key Analogs :
Compound Modification Impact 3-Fluoro-N-isobutyl analog Bulkier alkyl group Reduced off-target binding (IC50 ↑2-fold) 4-Chloro derivative Chlorine for fluorine Enhanced lipophilicity (logP +0.5) but slower coupling kinetics -
Design Principles : Balance electronic (σpara) and steric (Es) parameters using Hansch analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
